N-(2-hydroxyethyl)-7-methoxy-1-benzoxepine-4-carboxamide
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Overview
Description
Reagents: Ethylene oxide, benzoxepine derivative
Conditions: Basic catalyst, controlled temperature
Product: N-(2-hydroxyethyl)-7-methoxy-1-benzoxepine
Step 3: Carboxamide Formation
Reagents: Ammonia or amine, benzoxepine derivative
Conditions: Mild heating, solvent (e.g., ethanol)
Product: N-(2-hydroxyethyl)-7-methoxy-1-benzoxepine-4-carboxamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-7-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzoxepine ring, followed by the introduction of the hydroxyethyl and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
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Step 1: Formation of Benzoxepine Ring
Reagents: 2-hydroxybenzaldehyde, ethyl acetoacetate
Conditions: Acidic or basic catalyst, reflux
Product: 7-methoxy-1-benzoxepine
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-7-methoxy-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:
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Oxidation: : The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
Products: Carboxylic acid derivative
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Reduction: : The carboxamide group can be reduced to an amine.
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions
Products: Amine derivative
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Substitution: : The methoxy group can be substituted with other functional groups.
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the substituent
Products: Substituted benzoxepine derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Acidic or basic catalysts for ring formation and substitution reactions
Scientific Research Applications
N-(2-hydroxyethyl)-7-methoxy-1-benzoxepine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The hydroxyethyl and methoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyldiethanolamine: Similar in structure but lacks the benzoxepine ring.
N,N,N′,N′-tetrakis-(2-hydroxyethyl)ethylenediamine: Contains multiple hydroxyethyl groups but different core structure.
N-(2-hydroxyethyl)aniline: Similar hydroxyethyl substitution but different aromatic core.
Uniqueness
N-(2-hydroxyethyl)-7-methoxy-1-benzoxepine-4-carboxamide is unique due to its benzoxepine ring, which imparts distinct chemical and biological properties. Its specific substitution pattern enhances its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C14H15NO4 |
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Molecular Weight |
261.27 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-7-methoxy-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C14H15NO4/c1-18-12-2-3-13-11(9-12)8-10(4-7-19-13)14(17)15-5-6-16/h2-4,7-9,16H,5-6H2,1H3,(H,15,17) |
InChI Key |
ROJBTDDGKYDEDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCCO |
Origin of Product |
United States |
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